2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid
CAS No.:
Cat. No.: VC15911450
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H17N3O2 |
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Molecular Weight | 271.31 g/mol |
IUPAC Name | 2-(4-methylpiperazin-1-yl)quinoline-6-carboxylic acid |
Standard InChI | InChI=1S/C15H17N3O2/c1-17-6-8-18(9-7-17)14-5-3-11-10-12(15(19)20)2-4-13(11)16-14/h2-5,10H,6-9H2,1H3,(H,19,20) |
Standard InChI Key | XBQSBQFSSRAEIE-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O |
Introduction
Synthetic Methodology and Optimization
Reaction Pathway
The synthesis involves a two-step sequence starting from 6-bromo-2-chloroquinoline (9):
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Amination: Heating 9 with 4-methylpiperazine in methanol at 90°C for 6–40 hours yields 6-bromo-2-(4-methylpiperazin-1-yl)quinoline (10d) .
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Carboxylation: Treatment of 10d with n-BuLi followed by CO₂ gas insertion generates the carboxylic acid (11d) in 86% yield .
Purification and Characterization
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Key Advantages: The protocol avoids hazardous solvents, uses commercially available reagents, and achieves high regioselectivity .
Compound | R₁ | R₂ | % Inhibition (10 µM) | IC₅₀ (µM) |
---|---|---|---|---|
14d | 4-Methylpiperazine | Methyl | 9.31 | N/A |
14h | 4-Ethylpiperazine | Methyl | 40.89 | N/A |
13c | Piperidine | Ethyl | 76.76 | 2.16 |
SAR Insights
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Piperazine Substitution: Bulky, hydrophobic groups (e.g., piperidine) at R₁ enhance mGluR1 inhibition compared to smaller amines like 4-methylpiperazine .
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Amide Side Chains: Linear alkyl chains (e.g., ethyl) at R₂ improve activity over branched or aromatic groups .
Applications and Future Directions
2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid is a versatile building block for:
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